molecular formula C22H19ClN4O2S B11318054 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide

Cat. No.: B11318054
M. Wt: 438.9 g/mol
InChI Key: BQIMMUPCBDQKDK-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group, a cyano group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions. This often involves the use of a base such as sodium hydroxide or potassium carbonate.

    Substitution Reactions: The chlorophenyl and cyano groups are introduced through substitution reactions. These reactions may require catalysts and specific solvents to proceed efficiently.

    Thioether Formation: The sulfanyl group is introduced by reacting the intermediate compound with a thiol reagent under suitable conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H19ClN4O2S

Molecular Weight

438.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H19ClN4O2S/c1-13(2)14-5-9-17(10-6-14)25-19(28)12-30-22-26-20(18(11-24)21(29)27-22)15-3-7-16(23)8-4-15/h3-10,13H,12H2,1-2H3,(H,25,28)(H,26,27,29)

InChI Key

BQIMMUPCBDQKDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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